Mdl 201053

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) data confirms the structure:

- δ 7.25–7.35 ppm : Aromatic protons from the benzyloxycarbonyl group.

- δ 5.10 ppm : Carbamate NH proton.

- δ 4.50–4.70 ppm : Methine protons from phenylalanine and alanine residues.

- δ 1.40 ppm : Methyl group of alanine.

¹³C NMR (101 MHz, CDCl₃) highlights key carbonyl signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data ([M+H]⁺):

Fragmentation patterns align with the loss of the benzyloxycarbonyl group (m/z 265.1) and fluoromethyl ketone moiety (m/z 130.0).

Infrared (IR) Spectroscopy

FT-IR spectra (KBr pellet) show characteristic peaks:

- 1740 cm⁻¹ : Stretching vibration of the carbonyl group (C=O).

- 1650 cm⁻¹ : Amide I band (N–H bend).

- 1120 cm⁻¹ : C–F stretch from the fluoromethyl group.

Raman spectroscopy further corroborates the C–F bond vibration at 740 cm⁻¹ .

Eigenschaften

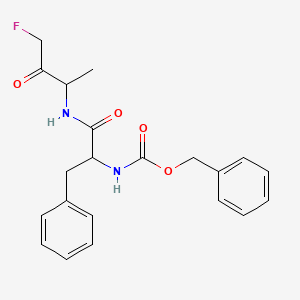

IUPAC Name |

benzyl N-[1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909641 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96922-64-4, 105637-38-5 | |

| Record name | Carbamic acid, [2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96922-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdl 201053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096922644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Structural and Chemical Properties of Z-FA-FMK

Molecular Characteristics

Z-FA-FMK is a dipeptidyl fluoromethylketone with the molecular formula C₂₁H₂₃FN₂O₄ and a molecular weight of 386.4 g/mol . Its IUPAC name, benzyl ((S)-1-(((S)-4-fluoro-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, reflects its bipartite structure:

- N-terminal : Benzyloxycarbonyl (Z) group linked to L-phenylalanine (Phe).

- C-terminal : L-alanine (Ala) conjugated to a fluoromethylketone (CH₂F) warhead.

The stereochemistry of the peptide backbone and fluoromethylketone moiety is critical for its inhibitory activity, as modifications to the (S,S)-configuration reduce potency.

Table 1: Key Physicochemical Properties

Synthetic Routes for Z-FA-FMK

Publicly disclosed synthetic methods for Z-FA-FMK are limited, but its structure suggests a multi-step synthesis involving:

- Solid-Phase Peptide Synthesis (SPPS) of the Z-Phe-Ala dipeptide.

- Fluoromethylketone Warhead Introduction via aldehyde fluorination.

Dipeptide Synthesis

The Z-Phe-Ala backbone is synthesized using SPPS with Fmoc/t-Bu protection strategies:

- Fmoc-Ala-Wang Resin : Immobilized alanine undergoes deprotection (20% piperidine/DMF) and coupling with Fmoc-Phe-OH (HBTU/DIPEA activation).

- Z-group Installation : After dipeptide assembly, the N-terminus is capped with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA).

Fluoromethylketone Modification

The C-terminal carboxylic acid of alanine is converted to a fluoromethylketone via a three-step process:

- Aldehyde Formation : The dipeptide’s C-terminus is reduced to an aldehyde using LiAlH₄ or NaBH₄ in tetrahydrofuran (THF).

- Fluorination : The aldehyde reacts with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to yield the fluoromethyl group.

- Purification : Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| SPPS (Z-Phe-Ala) | HBTU, DIPEA, DMF, 25°C, 24h | 85% |

| Aldehyde Reduction | LiAlH₄, THF, 0°C, 2h | 70% |

| Fluoromethylketone | DAST, DCM, -78°C to RT, 12h | 65% |

Analytical Characterization

Spectroscopic Data

Functional Validation in Biological Systems

Caspase Inhibition Assays

Z-FA-FMK selectively inhibits effector caspases (caspases-2/3/6/7) with IC₅₀ values of 1–5 μM, while initiator caspases-8/9/10 remain unaffected. Its mechanism involves covalent binding to the catalytic cysteine via the fluoromethylketone group.

Table 3: Inhibitory Activity of Z-FA-FMK

| Target | IC₅₀ (μM) | Assay Type | Source |

|---|---|---|---|

| Caspase-3 | 1.2 | Fluorogenic DEVD | |

| Cathepsin B | 0.8 | Z-Phe-Arg-AMC | |

| Caspase-8 | >100 | Fluorogenic IETD |

Immunomodulatory Effects

In primary T cells, Z-FA-FMK (25–100 μM) depletes glutathione (GSH) and elevates reactive oxygen species (ROS), suppressing anti-CD3-induced proliferation. This effect is reversible with N-acetylcysteine (NAC), confirming oxidative stress as the primary mechanism.

Analyse Chemischer Reaktionen

Types of Reactions

Z-FA-FMK primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents like DMF or dichloromethane (DCM) at room temperature.

Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products

The major products formed from these reactions include the corresponding substituted derivatives or hydrolyzed fragments of Z-FA-FMK .

Wissenschaftliche Forschungsanwendungen

Applications in Apoptosis Research

2.1. Neuroprotection Studies

Z-FA-Fmk has been shown to protect neurons from ischemic injury and excitotoxicity induced by glutamate receptor activation. In various models, including myocardial ischemia-reperfusion injury, Z-FA-Fmk administration significantly reduced infarct size and cardiomyocyte apoptosis .

Case Study:

- Model: Rat model of myocardial ischemia-reperfusion

- Findings: Administration at 0.1 μM reduced infarct size by approximately 24.6% .

2.2. Immunological Studies

The compound has been utilized to investigate its immunosuppressive properties, particularly in human T cells. Z-FA-Fmk inhibited T cell proliferation induced by mitogens and interleukin-2 in vitro, suggesting its potential as an immunosuppressant .

Case Study:

- Model: Human T cell activation

- Findings: Z-FA-Fmk treatment led to decreased intracellular glutathione levels and increased reactive oxygen species, correlating with inhibited T cell activation .

Applications in Cancer Research

Z-FA-Fmk's ability to inhibit specific caspases allows researchers to dissect the apoptotic pathways activated by various cancer therapies. Its selective inhibition can help differentiate between apoptotic signals that lead to cell death versus those that promote survival.

Case Study:

- Synthetic Retinoid-related Molecules: In studies involving retinoid-related molecules that induce apoptosis in cancer cells, Z-FA-Fmk effectively blocked DEVDase activity and DNA fragmentation .

Viral Infection Studies

Recent research indicates that Z-FA-Fmk may play a role in antiviral therapies. It has been identified as a potent inhibitor of the main protease of SARS-CoV-2, suggesting potential applications in treating COVID-19 .

Data Table: Efficacy Against Viral Proteases

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Z-FA-Fmk | Mpro (nsp5) | 11.39 |

Potential Therapeutic Applications

Beyond research applications, Z-FA-Fmk shows promise in therapeutic contexts:

5.1. Treatment of Autoimmune Diseases

In models of rheumatoid arthritis, Z-FA-Fmk demonstrated significant immunosuppressive effects that could be beneficial for treatment strategies aimed at modulating immune responses .

5.2. Cryopreservation Techniques

Z-FA-Fmk has been investigated for its potential use as a cryopreservative in livestock breeding technologies, enhancing the viability of embryos during cryopreservation by preventing aberrant apoptosis .

Wirkmechanismus

Z-FA-FMK exerts its effects by covalently binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound specifically targets the catalytic cysteine residue in the protease, forming a stable thioether bond. This irreversible inhibition prevents the protease from cleaving its substrates, leading to the modulation of various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Z-VAD-FMK

- Structure : Z-Val-Ala-Asp-FMK.

- Target Specificity : Broad-spectrum caspase inhibitor (pan-caspase), affecting both initiator (caspases-8, -9) and effector caspases .

- Mechanism: Blocks apoptosis by inhibiting caspase-mediated proteolysis.

- Applications : Used to study apoptosis in epithelial stratification and Fas-mediated caspase-8 activation .

Z-DEVD-FMK

- Structure : Z-Asp-Glu-Val-Asp-FMK.

- Target Specificity : Selective for caspase-3 and caspase-7 .

- Mechanism: Inhibits effector caspases but lacks immunomodulatory effects.

- Applications : Used as a positive control in apoptosis studies (e.g., SKBR-3 breast cancer cells) .

Z-FA-CMK

- Structure : Chloromethyl ketone analog of Z-FA-FMK.

- Target Specificity: Non-selective; induces cytotoxicity via protein alkylation .

- Mechanism : Higher reactivity of the CMK group causes GSH depletion and necrotic cell death in T cells .

- Applications: Limited therapeutic use due to toxicity.

- Key Difference : Z-FA-CMK is toxic to primary T cells, whereas Z-FA-FMK suppresses proliferation without inducing death .

Z-FA-DMK

- Structure : Dimethyl ketone analog lacking the FMK group.

- Target Specificity : Inactive against caspases and cathepsins .

- Mechanism : Fails to inhibit T cell proliferation or caspase activity due to absence of the reactive FMK group .

- Key Difference : Highlights the necessity of the FMK moiety in Z-FA-FMK’s biological activity .

Data Tables

Table 1: Target Specificity of FMK-Based Inhibitors

Table 2: Functional Comparison in Disease Models

Key Research Findings

- Off-Target Effects : Its suppression of NF-κB and T cell proliferation via oxidative stress (GSH depletion) distinguishes it from other FMK inhibitors .

- Therapeutic Potential: Z-FA-FMK’s dual role in caspase inhibition and immunomodulation makes it unique in treating inflammatory diseases, though its cathepsin B inhibition is dispensable for some effects (e.g., TLR11 cleavage) .

Biologische Aktivität

Z-FA-Fmk (Z-Phe-Ala-fluoromethylketone) is a potent inhibitor primarily targeting cysteine proteases, particularly cathepsins and effector caspases. Its biological activity has been extensively studied in various contexts, including apoptosis, viral infections, and cancer therapy. This article presents a comprehensive overview of the biological activity of Z-FA-Fmk, supported by relevant research findings, data tables, and case studies.

Z-FA-Fmk selectively inhibits effector caspases such as caspases 2, 3, 6, and 7 while showing minimal effects on initiator caspases like caspases 8 and 10. This selectivity is crucial for its role in modulating apoptosis pathways. In vitro studies indicate that Z-FA-Fmk effectively blocks DEVDase activity, a marker for caspase activation, thereby preventing DNA fragmentation and cell death associated with apoptosis .

Table 1: Inhibition Profile of Z-FA-Fmk on Caspases

| Caspase Type | Inhibition Effect |

|---|---|

| Effector Caspases | |

| Caspase 2 | High |

| Caspase 3 | High |

| Caspase 6 | Moderate |

| Caspase 7 | High |

| Initiator Caspases | |

| Caspase 8 | None |

| Caspase 9 | Partial |

| Caspase 10 | None |

Antiviral Activity

Recent studies have highlighted the antiviral potential of Z-FA-Fmk against SARS-CoV-2. As a host cathepsin L protease inhibitor, it demonstrated significant efficacy in inhibiting viral replication in vitro across various strains of the virus. The effective concentrations (EC50) ranged from 0.55 to 2.41 μM, which is comparable or superior to existing antiviral therapies like nirmatrelvir and molnupiravir .

In vivo studies using K18 hACE2 transgenic mice showed that oral administration of Z-FA-Fmk at a dose of 25 mg/kg resulted in a survival rate improvement of up to 60% compared to controls. The compound exhibited a longer half-life than other tested antivirals, suggesting potential for broader therapeutic applications .

Case Studies

- Reovirus Pathogenesis : A study demonstrated that Z-FA-Fmk completely blocked reovirus infection in animal models, highlighting its potential as a therapeutic agent against viral pathogenesis .

- Cell Death Modulation : Research indicated that treatment with Z-FA-Fmk altered cell death modalities from apoptosis to necrosis in specific contexts, suggesting its role in influencing cell fate decisions during stress responses .

- Epithelial Cell Proliferation : Another investigation found that Z-FA-Fmk activated duodenal epithelial cell proliferation, indicating its potential utility in gastrointestinal health and disease management .

Q & A

Q. What are the primary enzymatic targets of Z-FA-FMK in apoptosis studies, and how do these targets influence experimental outcomes?

Z-FA-FMK is an irreversible inhibitor of cysteine proteases, including cathepsin B and caspases. Its inhibition of cathepsin B disrupts lysosomal pathways, while its cross-reactivity with caspases (e.g., caspase-8 and -9) affects apoptotic signaling . In Jurkat T cells, Z-FA-FMK at 100 μM significantly suppresses DNA fragmentation and DEVDase activity, highlighting its role in modulating apoptosis via these enzymes . Researchers should validate target specificity using complementary inhibitors (e.g., caspase-specific inhibitors) to isolate cathepsin B effects.

Q. What concentration ranges of Z-FA-FMK are typically effective in in vitro neuroprotection assays?

Studies report variable efficacy depending on concentration and model systems. For example, in hippocampal neuronal injury models, 10 μM Z-FA-FMK reduced CA1 region damage by 45% compared to controls . However, in Jurkat T cells, 100 μM was required to inhibit RRM-induced phospholipid externalization . Methodologically, dose-response curves (e.g., 1–100 μM) should be tested across cell types to account for permeability and enzyme expression differences.

Q. How is Z-FA-FMK employed as a negative control in caspase inhibition studies?

Z-FA-FMK serves as a negative control due to its weaker caspase inhibition compared to pan-caspase inhibitors like Z-VAD-FMK. In studies examining valproic acid-induced apoptosis, 20 μM Z-FA-FMK showed no significant suppression of sub-G1 apoptotic cells, confirming its limited caspase activity . Researchers should pair Z-FA-FMK with caspase-specific inhibitors (e.g., Z-IETD-FMK for caspase-8) to isolate caspase-dependent pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in Z-FA-FMK’s neuroprotective efficacy across concentration ranges and model systems?

Discrepancies arise from concentration-dependent off-target effects and model-specific enzyme expression. For instance, 10 μM Z-FA-FMK reduced cerebral infarct volume in rats by inhibiting autophagy and cathepsin B , whereas higher doses (100 μM) in vitro may non-specifically block caspases . To address this, combine biochemical assays (e.g., Western blotting for LC3-II and cathepsin B) with pharmacological controls (e.g., 3-MA for autophagy) to dissect concentration-specific mechanisms.

Q. What experimental strategies differentiate Z-FA-FMK’s inhibition of cathepsin B from its effects on NF-κB signaling?

While Z-FA-FMK is designed to inhibit cathepsin B, it also suppresses NF-κB transactivation, reducing pro-inflammatory cytokine production in macrophages . To isolate cathepsin B effects, use NF-κB-specific inhibitors (e.g., BAY 11-7082) in parallel. Transcriptional profiling (e.g., qPCR for IL-1β and TNF-α) and chromatin immunoprecipitation (ChIP) for NF-κB binding can further clarify pathway contributions.

Q. How does Z-FA-FMK’s inhibition of lysosomal pathways interact with apoptotic mechanisms in cerebral ischemia models?

In permanent middle cerebral artery occlusion (pMCAO) models, Z-FA-FMK reduces infarct volume by 40–50% via dual inhibition of cathepsin B and autophagy. This neuroprotection correlates with downregulation of LC3-II (autophagy marker) and restoration of Bcl-2 anti-apoptotic activity . Researchers should employ TEM to visualize autophagosome-lysosome fusion and co-staining for apoptosis markers (e.g., cleaved caspase-3) to map crosstalk.

Q. What are the limitations of using Z-FA-FMK in xenograft models for cancer therapeutic studies?

In SCID mice with Ras-transformed HT1080 xenografts, Z-FA-FMK’s poor blood-brain barrier permeability and systemic toxicity at high doses limit its utility. Alternative delivery methods (e.g., intratumoral injection) or nanoparticle encapsulation could improve bioavailability . Pairing Z-FA-FMK with proteomics (e.g., mass spectrometry for cathepsin B substrate cleavage) may refine dosing regimens.

Methodological Guidance

Q. How should researchers optimize Z-FA-FMK treatment durations in time-dependent inactivation studies?

Pre-incubation times vary by system: Jurkat T cells require 1-hour pre-treatment to inhibit RRM-induced effects , while neuronal models often use 24-hour exposure . Kinetic assays (e.g., fluorogenic cathepsin B substrates) should be performed to determine time-to-maximum inhibition. Include washout phases to assess reversibility.

Q. What controls are essential when validating Z-FA-FMK’s specificity in protease inhibition assays?

- Positive controls : Cathepsin B-specific substrates (e.g., Z-Arg-Arg-AMC) to confirm enzyme activity suppression.

- Negative controls : Caspase-deficient cell lines or caspase-specific inhibitors to rule off-target effects.

- Pharmacological controls : Co-treatment with autophagy inhibitors (e.g., 3-MA) to isolate lysosomal pathway effects .

Q. How can conflicting data on Z-FA-FMK’s role in cytokine regulation be reconciled?

While Z-FA-FMK reduces IL-1β in macrophages via NF-κB inhibition , its lack of effect on caspase-11 activation suggests context-dependent mechanisms. Use siRNA knockdown of cathepsin B or NF-κB subunits (e.g., p65) to decouple these pathways. Single-cell RNA sequencing in treated macrophages can further resolve heterogeneity in cytokine responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.